molecular formula C79H99ClN16O16S2 B12369121 [4-[[(2S)-5-(carbamoylamino)-2-[[1-[5-(2,5-dioxopyrrol-1-yl)pentylcarbamoyl]cyclobutanecarbonyl]amino]pentanoyl]amino]phenyl]methyl N-[[(3R,5S)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl]oxymethyl]carbamate

[4-[[(2S)-5-(carbamoylamino)-2-[[1-[5-(2,5-dioxopyrrol-1-yl)pentylcarbamoyl]cyclobutanecarbonyl]amino]pentanoyl]amino]phenyl]methyl N-[[(3R,5S)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl]oxymethyl]carbamate

Cat. No.: B12369121
M. Wt: 1628.3 g/mol
InChI Key: AXNZHWUDHVYOJC-BGALQBQESA-N
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Description

The compound [4-[[(2S)-5-(carbamoylamino)-2-[[1-[5-(2,5-dioxopyrrol-1-yl)pentylcarbamoyl]cyclobutanecarbonyl]amino]pentanoyl]amino]phenyl]methyl N-[[(3R,5S)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl]oxymethyl]carbamate is a highly complex organic molecule. Compounds of this nature are often synthesized for specific applications in medicinal chemistry, biochemistry, or materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route might include:

    Formation of the core structure: This could involve cyclization reactions, amide bond formation, and protection/deprotection steps.

    Functional group modifications: Introduction of various functional groups such as carbamoyl, thiazolyl, and phenyl groups.

    Final assembly: Coupling of different fragments to form the final compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of automated synthesizers and large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the functional groups present.

    Substitution Reactions: Various substitution reactions could occur, particularly at the aromatic rings or amide groups.

    Hydrolysis: Amide and ester bonds in the compound could be susceptible to hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

Biology

    Biochemical studies: It might be used to study enzyme interactions, protein binding, or cellular uptake mechanisms.

Medicine

    Drug development: The compound could be investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

    Material science: It could be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • [4-[[(2S)-5-(carbamoylamino)-2-[[1-[5-(2,5-dioxopyrrol-1-yl)pentylcarbamoyl]cyclobutanecarbonyl]amino]pentanoyl]amino]phenyl]methyl N-[[(3R,5S)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl]oxymethyl]carbamate
  • This compound

Uniqueness

The uniqueness of the compound lies in its specific structure and functional groups, which confer particular chemical and biological properties. This makes it distinct from other similar compounds and potentially useful for specific applications.

Properties

Molecular Formula

C79H99ClN16O16S2

Molecular Weight

1628.3 g/mol

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[1-[5-(2,5-dioxopyrrol-1-yl)pentylcarbamoyl]cyclobutanecarbonyl]amino]pentanoyl]amino]phenyl]methyl N-[[(3R,5S)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl]oxymethyl]carbamate

InChI

InChI=1S/C79H99ClN16O16S2/c1-47-49(3)114-73-65(47)66(53-20-22-55(80)23-21-53)89-59(69-93-92-50(4)96(69)73)40-61(97)82-32-34-108-35-36-109-37-38-110-44-62(98)91-68(78(5,6)7)72(103)95-42-57(39-60(95)71(102)85-41-51-14-18-54(19-15-51)67-48(2)87-46-113-67)112-45-86-77(107)111-43-52-16-24-56(25-17-52)88-70(101)58(13-11-31-84-76(81)106)90-75(105)79(28-12-29-79)74(104)83-30-9-8-10-33-94-63(99)26-27-64(94)100/h14-27,46,57-60,68H,8-13,28-45H2,1-7H3,(H,82,97)(H,83,104)(H,85,102)(H,86,107)(H,88,101)(H,90,105)(H,91,98)(H3,81,84,106)/t57-,58+,59+,60+,68-/m1/s1

InChI Key

AXNZHWUDHVYOJC-BGALQBQESA-N

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)OCNC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)C8(CCC8)C(=O)NCCCCCN9C(=O)C=CC9=O)C(C)(C)C)C1=CC=C(C=C1)Cl)C

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)OCNC(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C8(CCC8)C(=O)NCCCCCN9C(=O)C=CC9=O)C(C)(C)C)C1=CC=C(C=C1)Cl)C

Origin of Product

United States

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